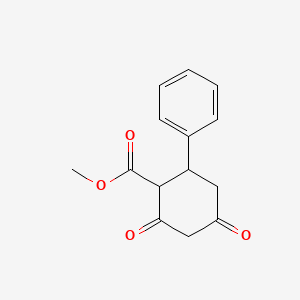

Methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate

Vue d'ensemble

Description

Methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate is an organic compound with the molecular formula C14H14O4 and a molecular weight of 246.26 g/mol . It is a derivative of cyclohexanecarboxylate and features a phenyl group attached to the cyclohexane ring, along with two oxo groups at the 2 and 4 positions . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate typically involves the reaction of cyclohexanone derivatives with phenylhydrazine under acidic conditions . The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization and subsequent oxidation to yield the final product . Common reagents used in this synthesis include methanesulfonic acid and methanol as the solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. large-scale synthesis would likely follow similar reaction pathways as those used in laboratory settings, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Substitution reactions often involve reagents like halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce diols .

Applications De Recherche Scientifique

Introduction to Methyl 2,4-Dioxo-6-Phenylcyclohexanecarboxylate

This compound (CAS: 1269461-71-3) is a specialized chemical compound that has garnered attention in various fields of research and industrial applications. Its unique molecular structure, characterized by a cyclohexane ring with multiple functional groups, positions it as a versatile intermediate in organic synthesis and pharmaceutical development.

Key Functional Groups

- Diketone : The presence of two carbonyl groups contributes to its reactivity and potential applications in synthesis.

- Ester : The ester functional group allows for further derivatization and modification.

Organic Synthesis

This compound serves as a crucial building block in the synthesis of various organic compounds. Its diketone structure allows it to participate in reactions such as:

- Michael Addition : It can act as an electrophile in Michael addition reactions, forming new carbon-carbon bonds.

- Condensation Reactions : The compound can undergo condensation reactions to form larger, more complex molecules.

Pharmaceutical Development

The compound's structural features make it an attractive candidate for drug discovery and development. Potential applications include:

- Anticancer Agents : Research indicates that derivatives of diketones may exhibit anticancer properties due to their ability to interact with biological targets.

- Anti-inflammatory Compounds : The modification of the compound can lead to new anti-inflammatory agents, which are critical in treating various diseases.

Material Science

In material science, this compound can be utilized in:

- Polymer Synthesis : It can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.

- Coatings and Adhesives : The compound’s reactivity allows it to be used in formulating coatings with improved durability and adhesion characteristics.

Case Study 1: Synthesis of Novel Anticancer Agents

A study explored the synthesis of novel derivatives from this compound. These derivatives were evaluated for their cytotoxicity against various cancer cell lines. Results indicated significant activity, suggesting potential for further development into therapeutic agents.

Case Study 2: Development of Anti-inflammatory Compounds

Research focused on modifying the methyl ester group of the compound to create analogs with enhanced anti-inflammatory properties. In vivo studies demonstrated reduced inflammation markers in treated subjects compared to controls, highlighting the compound's potential therapeutic applications.

Data Table of Applications

| Application Area | Specific Use | Research Findings |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Effective in Michael addition and condensation |

| Pharmaceutical | Anticancer agents | Significant cytotoxicity against cancer cell lines |

| Anti-inflammatory compounds | Reduced inflammation markers in animal models | |

| Material Science | Polymer synthesis | Improved mechanical properties when incorporated |

| Coatings and adhesives | Enhanced durability and adhesion characteristics |

Mécanisme D'action

The mechanism of action for methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s oxo groups and phenyl ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 2,4-dioxo-6-pentylcyclohexanecarboxylate: Similar structure but with a pentyl group instead of a phenyl group.

Methyl 2,4-dioxo-6-methylcyclohexanecarboxylate: Features a methyl group in place of the phenyl group.

Uniqueness

Methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate is unique due to its phenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications where these properties are advantageous .

Activité Biologique

Methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and implications in various biological contexts, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique cyclohexane ring structure with two keto groups and a phenyl substituent. This configuration is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H14O4 |

| Molecular Weight | 258.27 g/mol |

| Melting Point | 120-122 °C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily involves its interaction with various enzymes and receptors:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, particularly those involved in metabolic pathways such as cytochrome P450. This inhibition can alter the metabolism of drugs and endogenous compounds, leading to significant pharmacological effects .

- Receptor Modulation : It interacts with neurotransmitter receptors, potentially influencing neurotransmission and signaling pathways. For instance, it may modulate glutamatergic signaling, which is critical for cognitive functions .

Antioxidant Properties

This compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models. This property is particularly relevant in neuroprotective contexts .

Anti-inflammatory Effects

Research indicates that this compound may reduce pro-inflammatory cytokine production in immune cells, suggesting potential applications in inflammatory diseases .

Case Studies

- Neuroprotective Effects : A study demonstrated that this compound protected neuronal cells from oxidative damage induced by hydrogen peroxide. The compound significantly reduced cell death and preserved mitochondrial function .

- Metabolic Impact : In animal models, varying doses of the compound revealed a dose-dependent effect on metabolic parameters. Low doses improved glucose metabolism, while higher doses led to hepatotoxicity .

Dosage Effects

The effects of this compound are influenced by dosage:

| Dosage Range (mg/kg) | Biological Effect |

|---|---|

| 1 - 10 | Antioxidant effects |

| 10 - 50 | Neuroprotection |

| >50 | Hepatotoxicity and nephrotoxicity |

Propriétés

IUPAC Name |

methyl 2,4-dioxo-6-phenylcyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-18-14(17)13-11(7-10(15)8-12(13)16)9-5-3-2-4-6-9/h2-6,11,13H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUZLBHFNOOBPJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(CC(=O)CC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383052 | |

| Record name | methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80035-52-5 | |

| Record name | methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.